N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

描述

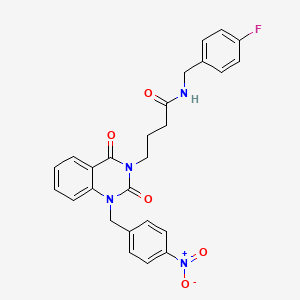

This compound belongs to the quinazolinone class, characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core substituted with a 4-nitrobenzyl group at position 1 and a 4-fluorobenzyl-linked butanamide chain at position 2.

属性

CAS 编号 |

899901-68-9 |

|---|---|

分子式 |

C26H23FN4O5 |

分子量 |

490.491 |

IUPAC 名称 |

N-[(4-fluorophenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |

InChI |

InChI=1S/C26H23FN4O5/c27-20-11-7-18(8-12-20)16-28-24(32)6-3-15-29-25(33)22-4-1-2-5-23(22)30(26(29)34)17-19-9-13-21(14-10-19)31(35)36/h1-2,4-5,7-14H,3,6,15-17H2,(H,28,32) |

InChI 键 |

GXAOUTQIHZKILB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |

溶解度 |

not available |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring system.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through nucleophilic substitution reactions.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via alkylation reactions.

Formation of the Butanamide Moiety: The final step involves the formation of the butanamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials and chemicals.

作用机制

The mechanism of action of N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may exert its effects through:

Inhibition of Enzymes: By binding to the active site of enzymes and preventing their activity.

Receptor Modulation: By interacting with receptors and altering their signaling pathways.

Pathway Interference: By disrupting specific biochemical pathways.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism: 3-Nitrobenzyl vs. 4-Nitrobenzyl Derivatives

The closest analog is N-(4-fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]butanamide (ChemSpider ID: 13133083). While both compounds share identical molecular formulas, the nitro group’s position (meta vs. para) alters steric and electronic properties:

- Solubility : The meta-nitro isomer may exhibit slightly higher solubility in polar solvents due to reduced symmetry.

- Synthetic Accessibility : Para-substituted nitrobenzyl groups are often more straightforward to introduce via Friedel-Crafts or nucleophilic substitution reactions .

Table 1: Key Differences Between 3-Nitro and 4-Nitro Derivatives

| Property | 4-Nitrobenzyl Derivative (Target) | 3-Nitrobenzyl Derivative |

|---|---|---|

| Nitro Group Position | Para | Meta |

| Molecular Symmetry | Higher | Lower |

| Predicted logP | ~3.2 | ~3.0 |

| IR ν(C=O) Stretch | 1663–1682 cm⁻¹ | Similar range |

Halogen-Substituted Quinazolinones: Bromo vs. Fluoro/Nitro

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CAS: 892287-57-9) replaces the nitro group with a bromine atom at position 6 of the quinazolinone core. Key distinctions include:

- Molecular Weight: Bromine increases the mass (monoisotopic mass: ~527 g/mol) compared to the target compound (490 g/mol).

- Lipophilicity : Bromine’s higher hydrophobicity (logP ~3.5) may enhance membrane permeability but reduce aqueous solubility.

- Synthetic Challenges : Bromine introduction often requires halogenation under controlled conditions, whereas nitro groups are added via nitration or substitution .

Heterocyclic Core Modifications: Triazoles vs. Quinazolinones

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () replace the quinazolinone core with a 1,2,4-triazole system. Differences include:

- Hydrogen Bonding: Triazoles lack the quinazolinone’s carbonyl groups but feature thione (C=S) and NH groups, enabling distinct binding modes.

- Tautomerism: Triazoles exist in thiol-thione tautomeric equilibria, unlike the rigid quinazolinone structure.

- Spectral Signatures: IR spectra of triazoles show ν(C=S) at 1247–1255 cm⁻¹ and lack ν(C=O) bands, contrasting with quinazolinones’ strong carbonyl stretches (~1663–1682 cm⁻¹) .

Substituent Variations: Methoxy vs. Nitro/Fluoro

In 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide , the 2-methoxybenzyl group introduces:

- Steric Profile : The methoxy group’s bulk may hinder interactions in sterically sensitive binding pockets compared to the compact fluoro substituent .

生物活性

N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes multiple functional groups that contribute to its biological activity. The presence of the fluorobenzyl and nitrobenzyl moieties is particularly significant in modulating its pharmacological effects.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticonvulsant Activity : Compounds related to this compound have shown significant anticonvulsant properties in animal models. For example, studies on N'-benzyl 2-amino acetamides demonstrated effectiveness in maximal electroshock seizure (MES) models with ED50 values indicating potent activity compared to standard treatments like phenobarbital .

- Antitumor Activity : The quinazoline derivatives are known for their anticancer properties. Similar compounds have been reported to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

| Activity | Model/Assay | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Anticonvulsant | Maximal Electroshock Seizure | 13 - 21 | |

| Antitumor | Cell Proliferation Inhibition | IC50 = 10 μM | |

| Antibacterial | Zone of Inhibition | 15 mm |

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Anticonvulsant Efficacy : A study demonstrated that derivatives with electron-withdrawing groups at the benzyl site retained anticonvulsant activity, suggesting that similar modifications could enhance the efficacy of N-(4-fluorobenzyl)-based compounds .

- Cancer Cell Line Studies : Quinazoline derivatives were tested against various cancer cell lines (e.g., HeLa and MCF-7), showing promising results in reducing cell viability and inducing apoptosis. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

- Antibacterial Properties : Compounds with structural similarities exhibited moderate antibacterial activity against Gram-positive bacteria. The presence of nitro groups was correlated with increased potency against specific strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。